

# Rediscovered Antiviral Compound Nelfinavir Shows Potent Activity Against SARS-CoV-2 Variants

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A comparative analysis of the repurposed HIV protease inhibitor, nelfinavir, demonstrates significant in vitro efficacy against multiple SARS-CoV-2 variants, positioning it as a viable candidate for further investigation in the fight against COVID-19. This guide provides a detailed comparison with other established antivirals, complete experimental protocols, and visualizations of its proposed mechanism of action.

Researchers and drug development professionals are continuously seeking effective antiviral agents to combat the ongoing threat of SARS-CoV-2 and its emerging variants. In this context, the rediscovery and repurposing of existing drugs with known safety profiles offer an accelerated path to potential therapies. Nelfinavir, an established antiretroviral drug previously used for the treatment of HIV-1, has been identified as a promising candidate with potent anti-SARS-CoV-2 activity.[1][2]

## Comparative Efficacy Against SARS-CoV-2 Variants

In vitro studies have demonstrated nelfinavir's ability to inhibit the replication of several SARS-CoV-2 Variants of Concern (VOCs).[2] A direct comparison with the approved antiviral drugs remdesivir and molnupiravir highlights nelfinavir's comparable, and in some instances, potent, inhibitory effects.

The following table summarizes the 50% (EC50), 90% (EC90), and 99% (EC99) effective concentrations of nelfinavir, molnupiravir, and remdesivir against different SARS-CoV-2 strains.



[2]

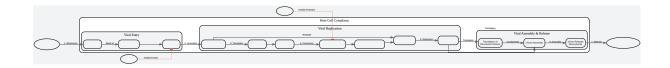
SARS-CoV-2 Strain	Compound	EC50 (μM)	EC90 (µM)	EC99 (μM)
20A.EU1	Nelfinavir	4.99	5.43	5.92
Molnupiravir	0.66	1.27	2.57	
Remdesivir	0.89	1.55	2.89	_
B.1.1.7 (Alpha)	Nelfinavir	4.99	5.43	5.92
Molnupiravir	0.55	1.11	2.38	
Remdesivir	0.78	1.39	2.69	_
P.1 (Gamma)	Nelfinavir	1.68	4.17	11.25
Molnupiravir	0.41	0.89	2.05	
Remdesivir	0.65	1.19	2.34	_
B.1.617.2 (Delta)	Nelfinavir	1.68	4.17	11.25
Molnupiravir	0.38	0.84	1.98	
Remdesivir	0.59	1.09	2.16	_

### **Proposed Mechanism of Action**

Nelfinavir's antiviral activity against SARS-CoV-2 is believed to be multifaceted. The primary proposed mechanism is the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for cleaving viral polyproteins into functional proteins required for viral replication.[3] By blocking this protease, nelfinavir effectively halts the viral life cycle.

Additionally, some studies suggest that nelfinavir may also interfere with the virus's entry into host cells by inhibiting the fusion of the viral envelope with the cell membrane, a process mediated by the spike (S) glycoprotein.[1][4]





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Caption: Proposed mechanism of Nelfinavir against SARS-CoV-2 replication.

### **Experimental Protocols**

The following section details the methodology used to obtain the comparative efficacy data.

SARS-CoV-2 Yield Reduction Assay

This in vitro assay was employed to determine the concentration-dependent inhibitory effect of the tested compounds on the replication of SARS-CoV-2.[2]

- Cell Culture: Vero E6 cells were cultured in 96-well plates at a density of 30,000 cells per well and incubated for 24 hours at 37°C with 5% CO2.[2]
- Viral Infection: Following incubation, the cells were infected with one of four SARS-CoV-2 strains (20A.EU1, B.1.1.7, P.1, or B.1.617.2) at a multiplicity of infection (MOI) of 0.01. The virus was allowed to adsorb to the cell surface for 1 hour at 37°C.[2]
- Compound Treatment: After the adsorption period, the virus inoculum was removed. The
  cells were then treated with 3-fold serial dilutions of nelfinavir, molnupiravir, or remdesivir,
  with concentrations ranging from 0.62 to 50 μM.[2]

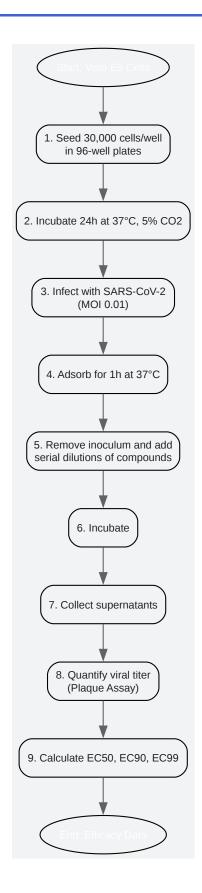






- Incubation and Supernatant Collection: The treated, infected cells were incubated for a period, after which the cell supernatants were collected.
- Viral Titer Quantification (Plaque Assay): The collected supernatants were then titrated using a plaque assay to determine the number of infectious viral particles.
- Data Analysis: The effective concentrations (EC50, EC90, and EC99) were calculated from the dose-response curves generated from the viral titer data using a four-parameter variableslope regression model.[2]





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Caption: Workflow for the SARS-CoV-2 Yield Reduction Assay.



The presented data and methodologies underscore the potential of nelfinavir as a repurposed antiviral agent for COVID-19. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety in patients.

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